Cas no 1876444-72-2 (tert-butyl N-(3-fluoro-2-iodophenyl)carbamate)
tert-butyl N-(3-fluoro-2-iodophenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- (3-Fluoro-2-iodo-phenyl)-carbamic acid tert-butyl ester
- tert-butyl N-(3-fluoro-2-iodophenyl)carbamate
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- MDL: MFCD28986145
tert-butyl N-(3-fluoro-2-iodophenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1125867-100mg |
(3-Fluoro-2-iodo-phenyl)-carbamic acid tert-butyl ester |
1876444-72-2 | 95% | 100mg |
$215 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125867-250mg |
(3-Fluoro-2-iodo-phenyl)-carbamic acid tert-butyl ester |
1876444-72-2 | 95% | 250mg |
$285 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125867-500mg |
(3-Fluoro-2-iodo-phenyl)-carbamic acid tert-butyl ester |
1876444-72-2 | 95% | 500mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125867-1g |
(3-Fluoro-2-iodo-phenyl)-carbamic acid tert-butyl ester |
1876444-72-2 | 95% | 1g |
$780 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125867-5g |
(3-Fluoro-2-iodo-phenyl)-carbamic acid tert-butyl ester |
1876444-72-2 | 95% | 5g |
$3100 | 2024-07-28 | |
| Enamine | EN300-345204-0.05g |
tert-butyl N-(3-fluoro-2-iodophenyl)carbamate |
1876444-72-2 | 95% | 0.05g |
$212.0 | 2023-11-13 | |
| Enamine | EN300-345204-0.1g |
tert-butyl N-(3-fluoro-2-iodophenyl)carbamate |
1876444-72-2 | 95% | 0.1g |
$317.0 | 2023-11-13 | |
| Enamine | EN300-345204-0.25g |
tert-butyl N-(3-fluoro-2-iodophenyl)carbamate |
1876444-72-2 | 95% | 0.25g |
$452.0 | 2023-11-13 | |
| Enamine | EN300-345204-0.5g |
tert-butyl N-(3-fluoro-2-iodophenyl)carbamate |
1876444-72-2 | 95% | 0.5g |
$713.0 | 2023-11-13 | |
| Enamine | EN300-345204-1.0g |
tert-butyl N-(3-fluoro-2-iodophenyl)carbamate |
1876444-72-2 | 95% | 1g |
$0.0 | 2023-06-07 |
tert-butyl N-(3-fluoro-2-iodophenyl)carbamate Suppliers
tert-butyl N-(3-fluoro-2-iodophenyl)carbamate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on tert-butyl N-(3-fluoro-2-iodophenyl)carbamate
Introduction to Tert-butyl N-(3-fluoro-2-iodophenyl)carbamate (CAS No. 1876444-72-2)
Tert-butyl N-(3-fluoro-2-iodophenyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 1876444-72-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of carbamates, which are widely recognized for their versatility in synthetic chemistry and biological activity. The presence of a tert-butyl group and a 3-fluoro-2-iodophenyl moiety imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel molecules.
The structural features of Tert-butyl N-(3-fluoro-2-iodophenyl)carbamate contribute to its utility in various chemical transformations. The fluoro substituent is particularly noteworthy, as fluorine atoms are frequently incorporated into drug candidates due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. In contrast, the iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing complex molecular architectures.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting elusive biological pathways. The 3-fluoro-2-iodophenyl scaffold of this compound has been explored in the synthesis of kinase inhibitors, where the fluorine atom enhances binding interactions with the enzyme active site. Furthermore, the carbamate functionality provides a site for selective modifications, allowing chemists to fine-tune pharmacokinetic properties. This adaptability has made Tert-butyl N-(3-fluoro-2-iodophenyl)carbamate a cornerstone in medicinal chemistry libraries.
One of the most compelling applications of this compound lies in its role as a precursor for exploring novel therapeutic agents. For instance, researchers have leveraged its structure to develop candidates targeting cancer-related pathways. The fluoro group has been shown to improve oral bioavailability by reducing metabolic degradation, while the iodine atom enables post-synthetic diversification. Such attributes are particularly relevant in the quest for next-generation oncology drugs that require precise targeting and minimal side effects.
The agrochemical sector has also benefited from the versatility of Tert-butyl N-(3-fluoro-2-iodophenyl)carbamate. Fluorinated compounds often exhibit enhanced pest resistance and environmental stability, making them ideal for crop protection formulations. By integrating this moiety into agrochemical scaffolds, scientists have created prototypes with improved efficacy against resistant strains while maintaining low toxicity profiles. This aligns with global efforts to develop sustainable agricultural solutions that meet increasing food demands without compromising ecological balance.
From a synthetic chemistry perspective, the preparation of Tert-butyl N-(3-fluoro-2-iodophenyl)carbamate exemplifies modern methodologies that bridge organic synthesis with medicinal chemistry. Advanced techniques such as transition-metal-catalyzed reactions and flow chemistry have been employed to optimize yields and purity. These innovations not only streamline production but also open doors to exploring derivatives with tailored properties. The compound’s robustness under various reaction conditions makes it an indispensable tool for synthetic chemists aiming to push the boundaries of molecular design.
The pharmacological potential of this compound has been further illuminated by computational studies predicting its interaction with biological targets. Molecular docking simulations have revealed promising binding affinities with enzymes implicated in inflammatory diseases and neurodegeneration. Such findings underscore the importance of structural diversity in drug discovery pipelines and highlight how compounds like Tert-butyl N-(3-fluoro-2-iodophenyl)carbamate can serve as springboards for therapeutic innovation.
As research progresses, collaborations between academia and industry are expected to accelerate the translation of laboratory findings into clinical candidates. The accessibility of intermediates like CAS No. 1876444-72-2 facilitates rapid prototyping, enabling teams to iterate designs more efficiently than ever before. This dynamic interplay between discovery and application ensures that compounds such as this remain at the forefront of chemical biology advancements.
In conclusion,Tert-butyl N-(3-fluoro-2-iodophenyl)carbamate stands as a testament to the ingenuity inherent in modern chemical synthesis and its far-reaching implications for human health and agriculture. Its unique structural features offer unparalleled flexibility for designing molecules with tailored functionalities, positioning it as a cornerstone in both academic research and industrial applications. As scientists continue to unravel new therapeutic possibilities,CAS No. 1876444-72-2 will undoubtedly play an instrumental role in shaping the future of pharmaceutical development.
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